"Pyridine, 4-(tert-butylthio)-" properties and characteristics
"Pyridine, 4-(tert-butylthio)-" properties and characteristics
Technical Whitepaper: 4-(tert-Butylthio)pyridine – Properties, Synthesis, and Applications
Executive Summary
4-(tert-Butylthio)pyridine (CAS 18794-26-8) is a specialized heterocyclic building block characterized by a bulky tert-butylthio ether moiety at the C4 position of the pyridine ring. This structural motif imparts unique electronic and steric properties, distinguishing it from simple alkyl-substituted pyridines.
The compound serves as a critical intermediate in medicinal chemistry for the synthesis of sulfoxides and sulfones, which are often employed to modulate the metabolic stability and solubility of drug candidates. Furthermore, its capacity to act as a monodentate ligand with tunable steric bulk makes it valuable in coordination chemistry and catalysis. This guide provides an in-depth analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols.
Chemical Identity & Physicochemical Properties
The introduction of the tert-butylthio group at the 4-position significantly alters the lipophilicity and basicity of the parent pyridine ring. The bulky sulfur substituent acts as a weak electron donor via resonance (+M effect) but also exerts an inductive withdrawing effect (-I), while the tert-butyl group provides substantial steric shielding.
| Property | Data / Characteristic |
| Chemical Name | Pyridine, 4-(tert-butylthio)- |
| Synonyms | 4-tert-Butylthiopyridine; 4-(1,1-Dimethylethyl)thiopyridine |
| CAS Number | 18794-26-8 |
| Molecular Formula | C₉H₁₃NS |
| Molecular Weight | 167.27 g/mol |
| Structure | Pyridine ring substituted at C4 with -S-C(CH₃)₃ |
| Physical State | Colorless to pale yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Sparingly soluble in water |
| Basicity (pKa) | Est.[1][2] 5.5 – 6.0 (Pyridinium N) |
| LogP (Predicted) | ~3.2 (Highly Lipophilic) |
Synthesis & Manufacturing Methodologies
The most robust synthetic route to 4-(tert-butylthio)pyridine involves the Nucleophilic Aromatic Substitution (SₙAr) of 4-chloropyridine or 4-bromopyridine with a tert-butylthiolate nucleophile.
Mechanistic Insight
The reaction proceeds via an addition-elimination mechanism. The pyridine nitrogen, being electronegative, activates the C4 position towards nucleophilic attack, especially when protonated or complexed. The bulky tert-butylthiolate anion attacks the C4 carbon, forming a Meisenheimer-like complex, followed by the elimination of the chloride ion to restore aromaticity.
Experimental Protocol (Standardized)
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Reagents: 4-Chloropyridine hydrochloride (1.0 eq), tert-Butylthiol (1.2 eq), Sodium Hydride (60% in oil, 2.5 eq), DMF (Anhydrous).
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Conditions: Inert atmosphere (N₂/Ar), 0°C to 80°C.
Step-by-Step Procedure:
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Preparation of Nucleophile: In a flame-dried 3-neck flask under nitrogen, suspend NaH (2.5 eq) in anhydrous DMF. Cool to 0°C.
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Thiol Addition: Add tert-butylthiol (1.2 eq) dropwise. Caution: Evolution of H₂ gas. Stir for 30 minutes at 0°C to ensure complete formation of sodium tert-butylthiolate.
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Substrate Addition: Add 4-chloropyridine hydrochloride (1.0 eq) portion-wise. (Note: The extra equivalent of NaH neutralizes the HCl salt).
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Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.
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Work-up: Cool to room temperature. Quench carefully with ice-water. Extract with Ethyl Acetate (3x).
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Purification: Wash combined organics with water and brine to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Critical Control Point: The steric bulk of the tert-butyl group can slow the nucleophilic attack. Heating is often required, but excessive heat may lead to elimination of isobutylene.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the primary synthesis route and key downstream transformations (Oxidation and N-Alkylation).
Figure 1: Synthetic pathway from 4-chloropyridine and downstream reactivity profile.
Applications in Drug Discovery & Research
Bioisosterism & Metabolic Tuning
The tert-butylthio group (-S-tBu) is a lipophilic, bulky substituent.
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Lipophilicity: Increases membrane permeability (logP).
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Metabolic Stability: The steric bulk of the tert-butyl group protects the sulfur atom from rapid metabolic oxidation compared to smaller alkyl thioethers (e.g., -SMe).
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Oxidation Precursor: It serves as a precursor to tert-butyl sulfoxides (-SO-tBu) and sulfones (-SO₂-tBu), which are strong hydrogen bond acceptors and often used to lock active conformations in kinase inhibitors.
Ligand Design
In organometallic chemistry, 4-(tert-butylthio)pyridine acts as a monodentate ligand.
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Coordination Mode: Primarily binds through the Pyridine Nitrogen (N-donor).
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Electronic Effect: The electron-donating thioether group increases the electron density on the nitrogen, making it a stronger σ-donor than unsubstituted pyridine.
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Steric Control: The remote bulky group can influence the packing of metal complexes without directly blocking the coordination site.
Safety & Handling Protocols
Hazards:
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Stench: Like most organosulfur compounds, the precursor (tert-butylthiol) has a potent, disagreeable odor. The final pyridine product has a milder but distinct sulfide odor.
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Irritant: Causes skin, eye, and respiratory irritation.
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Flammability: Combustible liquid/solid.
Handling:
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Containment: All reactions involving thiols must be performed in a well-ventilated fume hood.
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Waste Disposal: Treat sulfur-containing waste with bleach (sodium hypochlorite) solution to oxidize and deodorize before disposal.
References
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ChemicalBook. (2025).[3] Pyridine, 4-(tert-butylthio)- Properties and CAS 18794-26-8. Retrieved from
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (General reference for Pyridine S_NAr mechanisms).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
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PubChem. (2025).[1][4] Compound Summary: 4-(tert-Butyl)-2-chloropyridine (Analogous Reactivity). Retrieved from
